AG-012986

Description

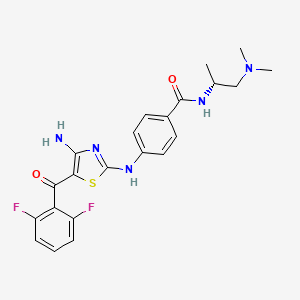

Structure

3D Structure

Properties

CAS No. |

486414-35-1 |

|---|---|

Molecular Formula |

C22H23F2N5O2S |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2R)-1-(dimethylamino)propan-2-yl]benzamide |

InChI |

InChI=1S/C22H23F2N5O2S/c1-12(11-29(2)3)26-21(31)13-7-9-14(10-8-13)27-22-28-20(25)19(32-22)18(30)17-15(23)5-4-6-16(17)24/h4-10,12H,11,25H2,1-3H3,(H,26,31)(H,27,28)/t12-/m1/s1 |

InChI Key |

KFWFBALDPSVAFT-GFCCVEGCSA-N |

SMILES |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

Isomeric SMILES |

C[C@H](CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

Canonical SMILES |

CC(CN(C)C)NC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG012986; AG 012986; AG-012986. |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Ag 012986 Action

Kinase Inhibition Profile and Selectivity

AG-012986 is characterized as a multitargeted CDK inhibitor, demonstrating activity against a range of CDKs involved in both cell cycle regulation and transcriptional control. researchgate.netnih.govmedkoo.commedchemexpress.comaacrjournals.orgmedchemexpress.commedchemexpress.comaacrjournals.orgmedchemexpress.eu

ATP-Competitive Inhibition of Key Cell Cycle Regulators (CDK1, CDK2, CDK4/6)

This compound acts as an ATP-competitive inhibitor, exhibiting nanomolar potency against essential cell cycle-regulating CDKs. It shows strong inhibitory activity against CDK4/cyclin, CDK2/cyclin A, and CDK1/cyclin B. aacrjournals.orgmedchemexpress.commedchemexpress.comaacrjournals.orgmedchemexpress.eu

The inhibitory constants (Ki) for these key cell cycle regulators are detailed below:

| Kinase Complex | Ki (nM) |

| CDK4/cyclin | 9.2 |

| CDK2/cyclin A | 94 |

| CDK1/cyclin B | 44 |

Inhibition of Transcriptional CDKs (CDK5, CDK9)

Beyond its effects on cell cycle CDKs, this compound also inhibits transcriptional CDKs, specifically CDK5 and CDK9. researchgate.netnih.govmedkoo.commedchemexpress.comaacrjournals.orgmedchemexpress.commedchemexpress.comaacrjournals.orgmedchemexpress.eu

The half-maximal inhibitory concentrations (IC50) for these transcriptional CDKs are as follows:

| Kinase Complex | IC50 (nM) |

| CDK9/cyclin T | 4 |

| CDK5/p35 | 22 |

Specificity Analysis Against Diverse Kinase Panels

This compound demonstrates selectivity over a broad panel of non-CDK kinases. It exhibits at least 100-fold selectivity for CDK4 over most other kinases profiled. An exception to this high selectivity is calmodulin-dependent kinase II, for which this compound shows approximately 50-fold selectivity. aacrjournals.orgaacrjournals.org

Impact on Cell Cycle Regulatory Proteins and Processes

Retinoblastoma Protein (Rb) Hypophosphorylation at Ser795

A hallmark effect of this compound is its ability to induce dose-dependent hypophosphorylation of the retinoblastoma protein (Rb) at the Ser795 site. This effect has been observed both in vitro and in vivo. researchgate.netnih.govmedkoo.com Hypophosphorylation of Rb is critical because hyperphosphorylated Rb typically releases E2F transcription factors, allowing cell cycle progression. By promoting hypophosphorylation, this compound maintains Rb in its active, growth-suppressive state. researchgate.netnih.govmedkoo.com

Induction of Cell Cycle Arrest, Particularly in G1 Phase

This compound effectively induces cell cycle arrest, with a notable propensity for causing arrest in the G1 phase. This G1 phase arrest has been demonstrated in various tumor cell lines, including HCT116 colon carcinoma cells, where it significantly reduces colony formation in a concentration-dependent manner. researchgate.netnih.govmedkoo.comnih.govscispace.commedchemexpress.com

The impact on cell cycle phases can be summarized as:

| Effect on Cell Cycle | Observed Outcome |

| G1 Phase | Induction of arrest, increased population |

| S Phase | Decreased population (consistent with G1 arrest) |

| G2-M Phase | Decreased population (consistent with G1 arrest) |

Preclinical Efficacy Studies of Ag 012986 in Oncological Models

In Vitro Antiproliferative Activity Spectrum

The in vitro efficacy of AG-012986 has been characterized across a wide range of human tumor cell lines, demonstrating broad-spectrum antiproliferative activity. researchgate.netaacrjournals.org

Evaluation Across a Broad Panel of Human Tumor Cell Lines

This compound exhibited potent antiproliferative activities in vitro, with IC50 values of less than 100 nmol/L observed in 14 out of 18 tested human tumor cell lines. researchgate.netnih.govmedkoo.comaacrjournals.orghodoodo.comtargetmol.comhoelzel-biotech.com The average IC50 of this compound across these 18 cell lines was determined to be 120 nmol/L (55 ng/mL). aacrjournals.org Notably, the antiproliferative activities of this compound were found to be independent of the genetic status of p53 and retinoblastoma protein (Rb). aacrjournals.org

Table 1: Summary of In Vitro Antiproliferative Activity of this compound

| Metric | Value | Source |

| IC50 < 100 nmol/L | In 14 of 18 human tumor cell lines | researchgate.netaacrjournals.org |

| Average IC50 (18 cell lines) | 120 nmol/L (55 ng/mL) | aacrjournals.org |

| Dependence on p53 and Rb genetic status | Independent | aacrjournals.org |

Concentration-Dependent Colony Formation Inhibition in Carcinoma Models (e.g., HCT116)

Studies have shown that this compound significantly reduces the colony formation of HCT116 colon carcinoma cells in a concentration-dependent manner. nih.govresearchgate.net Colony-forming assays indicated that the potency of this compound substantially decreased with treatment durations of less than 24 hours. researchgate.netnih.govaacrjournals.org

Correlation between Antiproliferative Potency and Cell Cycle Perturbation

The antiproliferative effects of this compound are closely correlated with its ability to induce cell cycle perturbations. The compound caused dose-dependent hypophosphorylation at Ser795 of the retinoblastoma protein (Rb). researchgate.netnih.govmedkoo.comaacrjournals.org This hypophosphorylation of Rb is a key event leading to cell cycle arrest. researchgate.netnih.govmedkoo.comaacrjournals.orgnih.gov Specifically, this compound was shown to induce G1 phase arrest in HCT116 colon carcinoma cells. nih.gov Furthermore, this compound induced apoptosis in vitro, with studies in HCT116 cells showing a greater proportion of apoptotic cells at concentrations ≥120 nmol/L, and an IC50 for apoptosis of approximately 160 nmol/L. researchgate.netnih.govmedkoo.comaacrjournals.org

In Vivo Antitumor Efficacy in Human Xenograft Models

Beyond its in vitro activity, this compound has demonstrated significant antitumor efficacy in various human xenograft models, indicating its potential as an anticancer agent in a living system. researchgate.netnih.govmedkoo.com

Demonstration of Tumor Growth Inhibition (TGI) in Diverse Xenograft Models

This compound exhibited significant antitumor efficacy, resulting in tumor growth inhibition (TGI) greater than 83.1% in 10 out of 11 human xenograft tumor models tested. researchgate.netnih.govmedkoo.comaacrjournals.orghodoodo.comtargetmol.comresearchgate.net The compound demonstrated dose-dependent efficacy in models such as COLO205 colon carcinoma and NCI-H522 non-small cell lung carcinoma xenografts. researchgate.netresearchgate.net In mice bearing COLO205 tumors, this compound induced a net log tumor cell kill of 1.20 and 0.64 when administered at 40 mg/kg and 20 mg/kg, respectively. researchgate.net In the NCI-H522 tumor model, doses of 35 mg/kg and 17.5 mg/kg resulted in 83.1% and 48% TGI, respectively. researchgate.net

Table 2: Summary of In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Dose (mg/kg) | Outcome (TGI or Net Log Tumor Cell Kill) | Source |

| COLO205 | 40 | 1.20 net log tumor cell kill | researchgate.net |

| COLO205 | 20 | 0.64 net log tumor cell kill | researchgate.net |

| NCI-H522 | 35 | 83.1% TGI | researchgate.net |

| NCI-H522 | 17.5 | 48% TGI | researchgate.net |

| General | N/A | >83.1% TGI in 10 of 11 models | researchgate.netresearchgate.net |

Pharmacodynamic Assessment of CDK Inhibition and Downstream Effects in Tumors

In vivo pharmacodynamic assessments confirmed the mechanism of action observed in vitro. This compound caused dose-dependent retinoblastoma Ser795 hypophosphorylation within tumors. researchgate.netnih.govaacrjournals.org This was accompanied by evidence of cell cycle arrest, a decrease in Ki-67 tumor staining (a marker indicative of cell proliferation), and the induction of apoptosis within the tumor tissue, all contributing to its observed antitumor activity. researchgate.netnih.govaacrjournals.org

Pharmacokinetic-Pharmacodynamic Relationships Guiding Efficacy

Preclinical investigations into this compound have revealed critical pharmacokinetic-pharmacodynamic relationships that are instrumental in guiding its efficacy in oncological models. These studies emphasize that the duration of exposure to effective drug concentrations, rather than merely peak plasma levels, is a key determinant of its antitumor activity. researchgate.netaacrjournals.orgnih.gov

Influence of Exposure Duration on Antitumor Activity

The duration of exposure to this compound significantly influences its antitumor activity, both in vitro and in vivo. In vitro colony-forming assays demonstrated that the potency of this compound substantially decreased with treatment times of less than 24 hours. researchgate.netaacrjournals.orgnih.gov Specifically, minimal cytotoxic effects were observed following an 8-hour exposure, whereas improved efficacy was noted when SW620 cells were treated for 24 hours or longer, with an IC50 of less than 300 nmol/L. researchgate.net

In vivo, significant antitumor efficacy, characterized by tumor growth inhibition (TGI) exceeding 83.1%, was observed in 10 out of 11 human xenograft tumor models when this compound was administered for periods of 8 or 12 days. researchgate.netaacrjournals.orgnih.gov Further research indicated that the total dose administered might be less critical than the duration over which a therapeutically relevant concentration is maintained. For instance, a total dose of 280 mg/kg delivered over 7 days (40 mg/kg/d) via subcutaneous pump resulted in moderate efficacy (TGI of 47.9%). However, when the same total dose was distributed over a longer period of 2 weeks at a lower daily dose (20 mg/kg/d), a substantially better efficacy (TGI of 77.1%) was achieved. aacrjournals.org This highlights the importance of sustained exposure for optimal therapeutic outcomes.

Table 1: Influence of Exposure Duration on In Vitro Potency

| Exposure Duration | Observed Effect (Colony-forming assay) |

| < 24 hours | Substantially decreased potency |

| 8 hours | Minimal cytotoxic effects |

| ≥ 24 hours | Better efficacy (e.g., SW620 IC50 < 300 nmol/L) researchgate.netaacrjournals.org |

Table 2: Impact of Dosing Period on In Vivo Tumor Growth Inhibition

| Administration Route | Daily Dose (mg/kg/d) | Treatment Duration (days) | Total Dose (mg/kg) | Tumor Growth Inhibition (TGI%) |

| s.c. pump | 40 | 7 | 280 | 47.9 aacrjournals.org |

| s.c. pump | 20 | 14 | 280 | 77.1 aacrjournals.org |

Optimization of Exposure Dynamics for Maximal Therapeutic Benefit

Optimization of this compound's exposure dynamics has been crucial for maximizing its therapeutic benefit. Studies comparing intraperitoneal (i.p.) bolus administration with continuous subcutaneous (s.c.) infusion via implanted minipumps revealed that in vivo efficacy correlated more strongly with the duration of minimally effective plasma levels rather than with maximal drug plasma levels. researchgate.netaacrjournals.orgnih.gov

Pharmacokinetic data showed that following i.p. administration, this compound had an average half-life of 1 hour. researchgate.net In contrast, s.c. minipump delivery resulted in steady-state plasma levels being achieved within 6 to 24 hours, which then remained relatively constant for up to 120 hours post-implantation. researchgate.net This sustained exposure is critical, as maintaining plasma levels at or above the efficacious concentration (Ceff) over a dosing period was identified as a superior predictor of antitumor efficacy. researchgate.net The estimated in vivo Ceff for this compound in mouse models was approximately 165 ng/mL, derived from in vitro antiproliferation assay IC50s (55 ng/mL total) and adjusted for differences in plasma protein binding between in vitro and in vivo conditions. researchgate.net This understanding of PK-PD relationships provides valuable guidance for designing treatment schedules to achieve optimal antitumor efficacy. researchgate.netaacrjournals.orgnih.gov

Table 3: Estimated In Vivo Efficacious Concentration (Ceff)

| Parameter | Value |

| In vitro IC50 (total) | 55 ng/mL researchgate.net |

| Unbound fraction in mouse plasma | ~20% researchgate.net |

| Unbound fraction in in vitro assay | ~60% researchgate.net |

| Estimated in vivo Ceff (adjusted for binding) | ~165 ng/mL researchgate.net |

Pharmacological and Toxicological Assessment of Ag 012986

Characterization of Off-Target Toxicities

AG-012986, a broad-spectrum CDK inhibitor, has been shown to induce unexpected toxicities beyond its intended cell cycle regulatory mechanisms labsolu.canih.govnewdrugapprovals.org. These off-target effects included retinal and peripheral nerve toxicity in preclinical mouse models labsolu.canih.govnewdrugapprovals.org. Additionally, this compound caused off-target immune cell toxicity, which was found to be associated with impaired phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) uni.lunih.govidrblab.netguidetopharmacology.org. The mechanism of immune cell toxicity was caspase-dependent and exhibited hallmarks of apoptosis uni.lu.

Ocular Retinotoxicity

Retinal ocular toxicity represents a significant challenge during drug development due to its potential for irreversible effects. This compound has been specifically implicated in causing retinal toxicity, characterized by the loss of photoreceptors wikipedia.orgnewdrugapprovals.org.

Electroretinography (ERG) is a non-invasive functional assay employed to assess the physiological integrity of the neuro-retina by measuring its electrical responses. Studies involving this compound have demonstrated its impact on retinal function as measured by ERG.

Table 1: Effects of this compound on ERG b-wave in Rats

| Administration Route | Dose | Effect on ERG b-wave | Citation |

| Intravitreal injection | ≥ 10 µ g/eye | Decreases (60%) | wikipedia.org |

| Intravenous administration | ≥ 5 mg/kg daily | Dose-related decreases (25% to 40%) | wikipedia.org |

Intravitreal injection of this compound at doses of 10 µ g/eye or higher in rats led to a 60% decrease in the ERG b-wave wikipedia.org. Furthermore, intravenous administration of this compound daily at doses of 5 mg/kg or greater resulted in dose-related decreases in the b-wave, ranging from 25% to 40% wikipedia.org. These findings indicate a significant functional impairment of the retina following exposure to this compound.

Histopathological examinations have provided clear evidence of retinal degeneration and photoreceptor loss induced by this compound. Intravitreal injection of this compound at doses of 10 µ g/eye or more in rats resulted in microscopic changes indicative of mild to moderate retinal degeneration wikipedia.org. At a higher dose of 30 µ g/eye , additional ophthalmic findings were observed wikipedia.org.

In mouse models, compound-related microscopic findings, specifically retinal degeneration and atrophy, were observed in CD-1 mice after a 21-day post-dose period labsolu.canih.govnewdrugapprovals.org. While routine histology did not detect retinal degeneration or atrophy on day 6, it became evident after the 21-day post-dose period, showing a reduced thickness of the outer nuclear layer and photoreceptor cell layers of the retina labsolu.canih.govnewdrugapprovals.org. This compound exhibited specific retinal toxicity that was localized to the photoreceptors newdrugapprovals.org.

Apoptosis, a form of programmed cell death, is a key mechanism underlying the retinal damage caused by this compound. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay, which detects DNA strand breaks characteristic of apoptosis, has been utilized to confirm this.

Intravenous administration of this compound daily at doses of 5 mg/kg or higher in rats resulted in sporadic to intense positive TUNEL staining, indicating widespread apoptotic activity in the retina wikipedia.org. In mice, apoptotic retinal cells were clearly evident via TUNEL assay as early as day 6, even when overt retinal degeneration was not yet detectable by routine histological methods labsolu.canih.gov. Apoptotic cells within the outer nuclear cell layer appeared distinctly bright green in TUNEL-stained sections nih.gov.

Retinal toxicity, particularly the loss of photoreceptors, has been consistently linked to CDK inhibitors, including this compound wikipedia.orgnewdrugapprovals.org. To understand the specific CDK isoforms involved in this retinotoxicity, research employed a novel planar sectioning technique to map CDK expression profiles in ex vivo human retinas wikipedia.org.

Four CDK isoforms—CDK11, CDK16, CDK17, and CDK18—were identified as relevant based on their IC50 data when comparing neurotoxic CDK inhibitors like this compound and NVP-1 with non-neurotoxic ones such as Dinaciclib and NVP-2 wikipedia.org. Notably, IC50 values for CDK11 showed a clear distinction between the neurotoxic and non-neurotoxic compounds wikipedia.orgnewdrugapprovals.org.

CDK11 exhibited maximal expression within the photoreceptor layer of the retina wikipedia.org. In contrast, CDK16, CDK17, and CDK18 showed their highest expression in the inner nuclear layer wikipedia.org. CDK5, an isoform known for its role in retinal homeostasis, was maximally expressed in the retinal ganglion cell layer wikipedia.org. With the exception of CDK18, all other selected isoforms (CDK5, CDK11, CDK16, CDK17) were found to be expressed in the photoreceptor layer wikipedia.org. Based on these expression patterns and differential inhibition data, CDK11 is considered the most probable candidate for mediating the observed photoreceptor toxicity wikipedia.org.

To further investigate the cellular mechanisms of this compound's retinotoxicity, studies were conducted using the human Müller cell line, MIO-M1. MIO-M1 cells are a spontaneously immortalized human Müller glia cell line that express markers of mature Müller cells.

These MIO-M1 cells were found to express several CDK isoforms, specifically CDK5, CDK11, CDK16, and CDK17 wikipedia.org. Exposure to this compound resulted in a dose-dependent increase in MIO-M1 cell death wikipedia.org.

Table 2: Effect of this compound on MIO-M1 Cell Death

| Compound | Concentration Range | Effect on MIO-M1 Cells | Citation |

| This compound | 0.02 - 60 µM | Dose-dependent increase in cell death | wikipedia.org |

Mechanistic Elucidation of Ag 012986 Induced Adverse Effects

Investigation of Off-Target Pathways in Non-Proliferating Tissues

AG-012986, a pan-cyclin-dependent kinase (CDK) inhibitor, demonstrated antitumor properties but its development was halted due to significant toxicities, including rapid, bone-marrow-independent decreases in white blood cells. nih.gov Since peripheral lymphocytes are predominantly non-proliferating, it was hypothesized that the observed toxicity of this compound was not due to its intended pharmacological effect on the cell cycle but rather an off-target mechanism. nih.gov

Research into the mechanism of this compound-induced toxicity in primary human immune cells revealed that the process is driven by caspase-dependent apoptosis. nih.gov Caspases are a family of proteases that are crucial for the initiation and execution of programmed cell death. nih.gov Their activation can be triggered through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, leading to the cleavage of numerous cellular proteins and subsequent cell death. nih.gov The finding that this compound induces a caspase-driven mechanism in non-proliferating T-cells points towards an off-target effect that activates these apoptotic pathways, leading to immune cell depletion. nih.gov

Further investigation into the off-target effects of this compound identified the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key event. nih.gov The p38 MAPK pathway is a critical signaling cascade that responds to environmental stress and inflammatory cytokines, playing a role in inflammation, apoptosis, cell differentiation, and cell cycle regulation. arvojournals.org Treatment with this compound was shown to impair the induced phosphorylation of p38, a key activation step in this pathway. nih.gov This inhibition of p38 MAPK signaling is significant as the pathway is integral for cellular survival, and its disruption can lead to apoptosis. nih.govarvojournals.org

The inhibition of p38 phosphorylation by this compound suggests that the compound may be targeting upstream kinases in the p38 MAPK pathway. nih.gov The primary activators of p38 MAPK are the MAPK kinases MKK3 and MKK6. nih.govresearchgate.netovid.com These kinases are highly selective for p38 MAPKs. scientificarchives.com It is hypothesized that by targeting MKK3 and/or MKK6, this compound effectively blocks the activation of p38, thereby impairing cellular survival signals and leading to T-cell apoptosis. nih.gov MKK3 and MKK6 have been shown to be differentially involved in T-cell apoptosis; MKK6 is primarily involved in the deletion of thymocytes, while MKK3 is the predominant activator in activated peripheral CD4+ T-cells. nih.govresearchgate.net This differential role suggests a complex regulatory mechanism for T-cell apoptosis mediated through the p38 MAPK pathway. nih.govresearchgate.net

An interesting finding was that the toxicity of this compound could be modulated by the activation state of the T-cells. nih.gov When T-cells were acutely stimulated through the T-cell receptor (TCR), there was a decrease in the toxicity induced by this compound, while the compound's cell division inhibitory function was maintained. nih.gov This suggests that TCR activation can decouple the toxic effects of this compound from its intended pharmacological activity. nih.gov TCR activation is a complex process that initiates a number of signaling cascades that determine the T-cell's fate, including proliferation, differentiation, and survival. The signals generated from TCR engagement can influence other signaling pathways within the cell, and in this case, appear to provide a survival signal that counteracts the pro-apoptotic effects of this compound's off-target activity on the p38 MAPK pathway. nih.gov

Hypotheses for Retinal and Peripheral Nerve Damage Pathogenesis

In preclinical studies, intravenous administration of this compound in mice led to unexpected retinal and peripheral nerve toxicity, which had not been previously reported for CDK inhibitors. nih.govresearchgate.net The observed pathologies included axonal degeneration in sciatic nerves and retinal degeneration/atrophy. nih.govresearchgate.net Apoptotic retinal cells were detected early in the treatment period, even before morphological changes were evident. nih.govresearchgate.net

The precise pathogenesis of the retinal and peripheral nerve damage induced by this compound remains unclear. nih.govresearchgate.net However, it is hypothesized that these toxicities may be a result of the compound's unique CDK inhibition profile or due to interactions with other, as yet unidentified, off-target kinases. nih.govresearchgate.net Multi-targeted kinase inhibitors, such as this compound, have the potential to interfere with a wide range of kinases beyond those involved in cell cycle regulation, which could lead to unforeseen toxicities. nih.govresearchgate.net

A comparative analysis of neurotoxic CDK inhibitors, including this compound, with non-neurotoxic CDK inhibitors has provided some insight. This research focused on the differential expression of several CDK isoforms in the human retina. nih.gov The study identified CDK11 as a likely candidate for mediating the photoreceptor toxicity observed with this compound, as there was a clear difference in the IC50 values for CDK11 between the neurotoxic and non-neurotoxic compounds. nih.gov CDK11 was found to be maximally expressed in the photoreceptor layer of the retina. nih.gov Furthermore, this compound was shown to cause a dose-dependent increase in cell death in a human Müller cell line that expresses several CDK isoforms, including CDK11. nih.gov

Table 1: Effects of this compound on Immune Cells

| Parameter | Observation | Implication |

|---|---|---|

| Toxicity Mechanism | Caspase-dependent apoptosis nih.gov | Indicates activation of programmed cell death pathways. |

| Signaling Pathway | Inhibition of p38 MAPK phosphorylation nih.gov | Disrupts a key cellular survival pathway. |

| Upstream Targets | Hypothesized to be MKK3 and/or MKK6 nih.gov | Suggests a specific point of interference in the p38 pathway. |

| TCR Activation | Decreased toxicity upon stimulation nih.gov | Shows that the toxic effects can be modulated by the cell's activation state. |

Table 2: Hypothesized Mechanisms of this compound-Induced Neurotoxicity

| Toxicity | Pathogenesis Hypothesis | Supporting Evidence |

|---|---|---|

| Retinal Toxicity | Unique CDK inhibition profile or off-target kinase interactions. nih.govresearchgate.net | CDK11 is maximally expressed in the photoreceptor layer and is a potential mediator of photoreceptor toxicity. nih.gov |

| Peripheral Nerve Damage | Unique CDK inhibition profile or off-target kinase interactions. nih.govresearchgate.net | Axonal degeneration observed in sciatic nerves of treated mice. nih.govresearchgate.net |

Role of Compound Metabolism and Tissue Distribution

The metabolic fate and distribution of a compound are pivotal in understanding its pharmacological and toxicological profile. For this compound, a pan-cyclin-dependent kinase (CDK) inhibitor, its pharmacokinetic properties are crucial in elucidating the mechanisms behind its observed effects. researchgate.netnih.gov Studies in preclinical models have provided insights into how the compound is absorbed, distributed, and cleared from the body, which may correlate with its efficacy and toxicity. nih.govnih.gov

Pharmacokinetic analyses in mice have been conducted following both intraperitoneal (i.p.) bolus administration and subcutaneous (s.c.) infusion via implanted minipumps. researchgate.netaacrjournals.org These studies reveal that the in vivo efficacy of this compound is more closely correlated with the duration of sustained plasma levels above a minimally effective concentration rather than the peak plasma concentration achieved. nih.gov This suggests that continuous target engagement is necessary for its therapeutic effect.

The specific metabolism and tissue distribution properties of this compound are thought to play a role in the unique toxicities observed, such as retinal and peripheral nerve toxicity in mice, which were not anticipated based on its primary mechanism of CDK inhibition. nih.gov While detailed metabolic pathways for this compound are not extensively described, the broader class of CDK inhibitors is known to be influenced by drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, and drug transporters, which affect their disposition. uu.nl For instance, many kinase inhibitors are substrates for CYP3A4, and their distribution can be limited by efflux transporters. uu.nl The interplay of these factors likely dictates the concentration of this compound in various tissues, potentially leading to off-target effects in sensitive organs. nih.gov

Below are tables summarizing the pharmacokinetic variables of this compound in mice from a preclinical study. researchgate.net

Table 1: Pharmacokinetic Variables of this compound (Bolus i.p. Administration) Data represents values from a bolus intraperitoneal administration.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| 10 | 1,170 | 0.25 | 1,460 |

| 20 | 2,710 | 0.25 | 3,110 |

| 30 | 3,610 | 0.25 | 4,280 |

Table 2: Pharmacokinetic Variables of this compound (7-Day s.c. Infusion) Data represents values from a subcutaneous implantation of a minipump for 7-day infusion.

| Dose (mg/kg/day) | Cavg (ng/mL) | AUC 0-24h (ngh/mL) | AUC 0-168h (ngh/mL) |

| 5 | 110 | 2,640 | 18,500 |

| 10 | 230 | 5,520 | 38,600 |

| 20 | 340 | 8,160 | 57,100 |

General Implications of Multi-Targeted Inhibition on Compound Safety Profiles

The strategy of designing multi-targeted inhibitors, such as this compound, which acts as a pan-CDK inhibitor, presents both therapeutic advantages and significant safety challenges. medchemexpress.comresearchgate.net While engaging multiple disease-relevant targets can produce a more robust therapeutic effect, it also increases the likelihood of off-target effects and associated toxicities. nih.govresearchgate.net

Multi-targeted kinase inhibitors interfere with various signaling pathways, some of which are essential for the normal function of healthy tissues. nih.govnih.gov The safety profile of these compounds is often a reflection of their activity against a spectrum of kinases beyond the intended therapeutic targets. nih.gov this compound, for instance, inhibits CDK1, CDK2, CDK4/6, CDK5, and CDK9, but has also been profiled against a wide array of other kinases, receptors, and ion channels to understand its selectivity. researchgate.netaacrjournals.org This broad-spectrum activity, while beneficial for inhibiting cancer cell proliferation, can lead to unexpected toxicities in preclinical studies. researchgate.netnih.gov

The key implications of multi-targeted inhibition on a compound's safety profile include:

Off-Target Toxicity : Inhibition of kinases or other proteins that are structurally related to the intended targets can lead to unforeseen adverse effects. nih.govacs.orgresearchgate.net These off-target interactions may cause acute or chronic side effects that limit the therapeutic utility of the compound. acs.org For this compound, observed toxicities in preclinical models were hypothesized to be due to off-target mechanisms, as they affected largely non-proliferating cell populations. researchgate.net

On-Target Toxicity in Healthy Tissues : The intended targets may also play crucial physiological roles in healthy tissues. Inhibiting these targets systemically can disrupt normal cellular processes, leading to toxicity. researchgate.net

Paradoxical Pathway Activation : In some instances, inhibiting a specific kinase can lead to the unexpected activation of a parallel signaling cascade, a phenomenon known as retroactivity. nih.gov This can produce off-target effects that are not a result of direct binding to another protein but are an indirect consequence of perturbing a complex signaling network. nih.gov

Varied Safety Profiles : The adverse events associated with multi-kinase inhibitors are common and varied. nih.gov Different safety profiles can emerge depending on which kinases or kinase families are inhibited. nih.gov This makes it challenging to predict the full spectrum of potential toxicities for any new multi-targeted agent.

Therapeutic Implications, Analogues, and Future Research Directions

Translational Lessons for Pan-CDK Inhibitor Development

The development of pan-CDK inhibitors, including AG-012986, has provided crucial translational lessons, particularly concerning dosing schedules and the inherent challenges of broad-spectrum CDK inhibition.

For pan-CDK inhibitors, including this compound, in vivo efficacy has been shown to correlate with the duration of minimally effective plasma levels rather than maximal drug plasma levels. nih.govwikipedia.org This highlights the importance of optimizing dosing schedules to achieve sustained therapeutic exposure while minimizing potential adverse effects. For instance, in a phase 1 dose escalation trial for the oral pan-CDK inhibitor Roniciclib, two dosing schedules were evaluated: 3 days on/4 days off and 4 weeks on/2 weeks off. The 4 weeks on/2 weeks off schedule was terminated due to limited tolerability, while the 3 days on/4 days off cohort established a recommended phase 2 dose. nih.govguidetopharmacology.org Similarly, studies with another oral pan-CDK inhibitor, BAY 1000394, demonstrated that a 28 days on/14 days off schedule had limited tolerability, contrasting with better tolerability observed in a 3 days on/4 days off trial. nih.gov For the CDK9 inhibitor voruciclib, an intermittent dosing schedule was found to be well tolerated at doses that achieved pharmacodynamic evidence of target inhibition, setting the stage for combination trials. uni.lu These findings emphasize that careful dosing optimization is essential for pan-CDK inhibitors to achieve optimal antitumor efficacy and manage potential side effects. nih.govwikipedia.org

Many first-generation pan-CDK inhibitors encountered significant hurdles in clinical translation, primarily due to their low specificity and high toxicity, leading to off-target effects and often discontinuation from clinical development. nih.govnih.govwikipedia.orgciteab.comidrblab.netuni.lu Compounds like Flavopiridol (Alvocidib) and Roscovitine (Seliciclib), while showing promise in preclinical studies, often disappointed in clinical trials due to their poor selectivity and harmful effects on normal cells. nih.govciteab.comfishersci.be The highly conserved architecture of the CDK active site contributes to the challenge of developing selective inhibitors, as drugs designed for one CDK may inadvertently affect related family members, leading to unintended side effects. mims.com Dinaciclib, another broad-spectrum CDK inhibitor, was evaluated for breast cancer but its utility was hampered by toxicities, with a high percentage of patients experiencing severe adverse events in phase I and II studies. blogspot.com The theoretical basis of early broad-spectrum CDK inhibitors was similar to chemotherapy, but their toxicity often outweighed the benefit, resulting in a narrow or absent therapeutic window. idrblab.net Specifically for this compound, retinal ocular toxicity has been associated with its use, with research suggesting that CDK11 may be a likely candidate for mediating photoreceptor toxicity. wikidata.org

Strategies for Mitigating Undesired Toxicities in Next-Generation CDK Inhibitors

To overcome the limitations of early pan-CDK inhibitors, strategies for mitigating undesired toxicities in next-generation CDK inhibitors have focused on enhanced selectivity and the development of rational combination therapies.

The development of CDK inhibitors has evolved from broad-spectrum agents to highly specific ones, with significant progress achieved in selective CDK4/6 inhibitors. nih.govnih.govnih.govidrblab.netwikipedia.orgmims.com Selective CDK4/6 inhibitors, such as Palbociclib, Abemaciclib (B560072), and Ribociclib, have demonstrated a better balance between anticancer efficacy and general toxicity compared to non-specific CDK inhibitors. nih.govblogspot.comwikipedia.org These selective agents avoid inhibiting CDKs that regulate normal cell cycles, thereby reducing off-target toxicity and providing a more defined therapeutic window. wikipedia.org Further advancements are leading to next-generation inhibitors with even greater selectivity, including CDK4-selective inhibitors like PF-07220060 and CDK2-selective inhibitors such as PF-07104091 and BLU-222. mims.comcda-amc.canih.govuni.lu This increased selectivity aims to reduce toxicities, such as neutropenia, allowing for higher, potentially more effective, drug concentrations. mims.comcda-amc.ca

Combining CDK inhibitors with other anti-tumor drugs is a pivotal clinical strategy aimed at enhancing efficacy, delaying resistance, and reducing the side effects of individual agents by allowing for lower dosages. nih.govnih.govnih.govcenmed.comwikipedia.orgcenmed.comtocris.comciteab.comunipa.itnih.gov The combination of CDK4/6 inhibitors with hormone receptor antagonists has become a standard treatment for ER+/HER2− breast cancer, demonstrating significant clinical success and manageable side effects. nih.govnih.govciteab.commims.com

Beyond endocrine therapy, ongoing research explores combinations with other targeted agents:

PI3K/AKT-mTOR Inhibitors: The rationale for combining CDK inhibitors with PI3K/AKT-mTOR inhibitors is based on the pathway's role in regulating cyclin D1 expression. Preclinical and clinical data have shown synergistic activity between these classes of inhibitors. nih.govcenmed.commims.com

RAS-MAPK Pathway Inhibitors: Combinations of CDK4/6 inhibitors with MEK and ERK inhibitors can synergistically prevent G1 progression, particularly in KRAS-mutant non-small cell lung cancer, and may prevent the development of resistant variants. nih.govcenmed.com Preclinical evidence supports that combining KRAS G12C inhibitors with CDK4/6 inhibitors could yield synergistic antitumor effects in various cancers. nih.gov

Chemotherapy: While seemingly counterintuitive due to CDK inhibitors inducing G1 arrest, which might reduce the efficacy of cell cycle-dependent chemotherapeutic agents, some preclinical studies suggest potential benefits. For instance, the combination of CDK4/6 inhibitors with paclitaxel (B517696) has shown synergistic effects in K-Ras mutant lung adenocarcinoma cells by inducing apoptosis, with the order of drug administration influencing the synergistic effect. cenmed.comunipa.it However, other studies have cautioned that combining CDK4/6 inhibitors with cytotoxic agents, especially when the CDK4/6 inhibitor is administered first, can reduce the cytotoxicity of the chemotherapy. tocris.comguidetopharmacology.orguni.lu This underscores the complexity and the need for careful investigation of dosing sequences in combination regimens.

Research into this compound Analogues and Derivatives

While this compound itself has been extensively characterized as a pan-CDK inhibitor with demonstrated antitumor efficacy in vitro and in vivo, specific detailed research findings focusing on the development of its direct analogues or derivatives were not prominently identified in the current literature. The broader field of CDK inhibitor development has, however, progressed towards more selective agents and combination strategies, building upon the lessons learned from pan-CDK inhibitors like this compound.

Comparative Studies with Structurally Related CDK Inhibitors

This compound is characterized as a multitargeted, pan-CDK inhibitor, demonstrating potent in vitro and in vivo antitumor properties guidetoimmunopharmacology.orgnih.gov. It exhibits nanomolar potency against key cell cycle CDKs, including CDK4/cyclin, CDK2/cyclin A, and CDK1/cyclin B. Additionally, it inhibits CDK9/cyclin T and CDK5/p35 wikipedia.org. The compound has shown broad-spectrum antiproliferative activity, with IC50 values below 100 nmol/L in 14 out of 18 tested human tumor cell lines nih.gov.

Table 1: this compound Inhibition Profile Against Key CDKs

| CDK Target | Potency (Ki/IC50) | Reference |

| CDK4/cyclin | 9.2 nmol/L (Ki) | wikipedia.org |

| CDK1/cyclin B | 44 nmol/L (Ki) | wikipedia.org |

| CDK2/cyclin A | 94 nmol/L (Ki) | wikipedia.org |

| CDK9/cyclin T | 4 nmol/L (IC50) | wikipedia.org |

| CDK5/p35 | 22 nmol/L (IC50) | wikipedia.org |

In comparative contexts, this compound's broad inhibition profile distinguishes it from more selective CDK inhibitors. For instance, Flavopiridol (Alvocidib) is also a pan-CDK inhibitor, effective against CDK1, CDK2, CDK4/6, and CDK9, inducing cell cycle arrest and apoptosis in human colon tumor cell lines nih.gov. SNS-032 (BMS-387032) is another pan-CDK inhibitor with specific activity against CDK2, CDK7, and CDK9 nih.gov. While this compound demonstrated significant tumor growth inhibition in human xenograft models, its development was halted due to rapid bone-marrow-independent white blood cell toxicity and potential for immunosuppression, attributed to off-target mechanisms guidetoimmunopharmacology.orgnih.govnih.gov. This contrasts with more selective inhibitors like Palbociclib, Ribociclib, and Abemaciclib, which are primarily selective for CDK4/6 and have gained clinical acceptance for specific cancer types nih.govuni.luresearchgate.netnih.gov. The pan-CDK inhibitor AT7519 has shown efficacy, but other inhibitors like 20-223 (CP668863), a CDK5 inhibitor, have demonstrated higher potency in certain contexts nih.gov.

Design Considerations for Novel Compounds with Improved Safety Profiles

The experience with pan-CDK inhibitors like this compound highlights critical design considerations for novel compounds aiming for improved safety profiles. The broad activity of first-generation pan-selective CDK inhibitors, while effective in preclinical studies, was often associated with toxicity due to the extensive roles of the CDK family in various cellular processes beyond cell cycle control nih.gov.

A key strategy for improving safety involves developing inhibitors with enhanced selectivity for specific CDK isoforms nih.gov. This shift is evident in the development of CDK4/6 inhibitors, which offer a more targeted approach compared to broad-spectrum agents nih.gov. Understanding the precise mechanisms of off-target effects is crucial. For this compound, the observed immune cell toxicity was hypothesized to be due to an off-target mechanism involving the inhibition of p38 Mitogen-activated protein kinase (MAPK) phosphorylation, leading to T-cell apoptosis nih.govnih.gov. Similarly, its retinal and peripheral nerve toxicity in mice was linked to the inhibition of specific CDK isoforms, with CDK11 appearing as a likely candidate for mediating photoreceptor toxicity thieme-connect.comuni.lu.

Future design efforts focus on creating advanced inhibitors that can overcome resistance mechanisms and achieve better safety. This includes developing compounds that target multiple CDK isoforms in a controlled manner or utilizing combination therapies uni.lu. The exploration of covalent inhibitors, which form enduring connections with their targets, offers a promising pathway to achieve heightened selectivity and potency, potentially mitigating issues related to resistance mutations uni.lu. Furthermore, optimizing the pharmacokinetic properties of CDK inhibitors, such as solubility, stability, and bioavailability, is essential to enhance their effectiveness and safety profiles uni.lu.

Broader Applications of CDK Inhibition Beyond Oncology

Beyond their established role in oncology, the ubiquitous involvement of CDKs in diverse cellular functions suggests broader therapeutic applications for CDK inhibitors. CDKs regulate not only cell division but also transcription and splicing, making their dysregulation implicated in a range of diseases beyond cancer wikipedia.orgguidetopharmacology.orgcnr.it.

Exploration in Other Disease Areas (e.g., Neurodegenerative and Infectious Diseases)

Neurodegenerative Diseases: There is growing interest in the potential of CDK inhibitors for treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases nih.govnih.govguidetopharmacology.orgguidetopharmacology.org. CDKs are involved in neuronal development, and their aberrant activity has been implicated in neurodegenerative processes guidetopharmacology.org. For instance, CDK5, unlike other CDKs, is not primarily involved in cell cycle regulation but plays a role in neuronal development, and its dysregulation is linked to neurodegenerative diseases guidetopharmacology.orginvivochem.com. Abnormal hyperphosphorylation of tau, a key event in Alzheimer's disease, is influenced by CDK5, making CDK5 inhibitors an attractive strategy to prevent beta-amyloid accumulation invivochem.com. Research suggests that CDK inhibition could offer therapeutic benefits by reducing neuroinflammation and promoting neuronal survival nih.govguidetopharmacology.org. The neurotoxicity observed with this compound, specifically retinal and peripheral nerve toxicity in mice, has provided insights into the involvement of certain CDK isoforms in neuronal health. Studies indicate that CDK11 may be a key mediator of photoreceptor toxicity nih.govthieme-connect.comuni.lu.

Infectious Diseases: CDKs are also recognized as cellular targets for antiviral drugs, as they are required for the replication of various viruses nih.govwikipedia.orgtocris.com. Viruses that replicate in dividing cells, such as adeno- and papillomaviruses, depend on cellular CDKs. More recently, CDKs have been shown to be essential for the replication of viruses that can infect non-dividing cells, including HIV-1 and herpes simplex virus types 1 and 2 (HSV-1 and -2) tocris.com. Pharmacological CDK inhibitors have demonstrated potent antiviral activity in vitro against HIV-1, HSV-1 and -2, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV) tocris.com. For HIV-1, CDK9 and potentially CDK7 are considered cellular targets for the antiviral activity of some CDK inhibitors, as these CDKs are crucial for HIV-1 transcription tocris.com. Similarly, CDK1 and CDK2 have been implicated in the replication of VZV and HCMV tocris.com.

Emerging Precision Medicine Approaches in CDK Inhibitor Therapy

Precision medicine in the context of CDK inhibitor therapy involves tailoring treatments to the specific molecular characteristics of a patient's disease nih.govresearchgate.netnih.gov. This approach is rapidly transforming the landscape of targeted cancer therapy and extending to other disease areas.

A key innovation is the move towards greater selectivity and dual-target approaches in CDK inhibitor development nih.gov. While initial success was seen with CDK4/6 inhibitors in breast cancer, researchers are now designing molecules that target additional CDKs (e.g., CDK1, CDK2, CDK7, CDK9) to improve efficacy in tumors driven by other CDK dysregulations nih.govnih.gov. The development of dual CDK2/9 inhibitors has shown promise as a combinatorial therapy for colorectal cancer, identified through precision medicine drug discovery pipelines integrating high-throughput chemical screens with patient-derived cell lines and xenografts nih.gov.

Precision medicine also leverages molecular diagnostics and genetic profiling to identify specific CDK alterations or dependencies in individual patients researchgate.netnih.gov. This allows for the selection of the most appropriate CDK inhibitor or combination therapy. For instance, CDK4/6 inhibitors are widely used in combination with endocrine therapies for hormone receptor-positive, HER2-negative breast cancer nih.govresearchgate.net. Emerging research also explores combining CDK inhibitors with immune checkpoint inhibitors, as CDK inhibitors may have immunomodulatory effects that enhance anti-tumor immune responses nih.gov. This integrated approach, combining advanced diagnostics with targeted and combination therapies, is poised to significantly improve treatment outcomes by offering more individualized and effective strategies nih.govresearchgate.net.

Conclusion

Synthesis of Key Research Findings on AG-012986

This compound is characterized as a multitargeted, or pan-CDK, inhibitor nih.govknime.comnih.gov. Its mechanism of action involves ATP-competitive inhibition of various CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 nih.govknime.comnih.gov. Specifically, this compound exhibits nanomolar potency (Ki) against key cell cycle CDKs such as CDK4/cyclin D3 (9.2 nmol/L), CDK2/cyclin A (94 nmol/L), and CDK1/cyclin B (44 nmol/L) nih.gov. It also inhibits CDK9/cyclin T with an IC50 of 4 nmol/L and CDK5/p35 with an IC50 of 22 nmol/L nih.gov.

The kinase inhibition profile of this compound is summarized in Table 1.

Table 1: CDK Inhibition Profile of this compound

| Enzyme (Complex) | Kᵢ (nmol/L) | IC₅₀ (nmol/L) |

| CDK4/cyclin D3 | 9.2 | - |

| CDK2/cyclin A | 94 | - |

| CDK1/cyclin B | 44 | - |

| CDK9/cyclin T | - | 4 |

| CDK5/p35 | - | 22 |

| CDK7/cyclin H | - | 0% inhibition at 1 µmol/L (low) nih.gov |

| CDK3/cyclin E | - | 46% inhibition at 1 µmol/L (moderate) nih.gov |

Note: Kᵢ values indicate inhibition constants, while IC₅₀ values represent the half-maximal inhibitory concentration. Data adapted from nih.gov.

In in vitro studies, this compound demonstrated broad-spectrum antiproliferative activity across a panel of human tumor cell lines nih.govknime.comnih.gov. The average IC50 for antiproliferative activity against 18 cell lines was 120 nmol/L, with 13 of these cell lines showing IC50s below 100 nmol/L nih.govknime.comnih.gov. This antiproliferative effect was observed to be independent of the p53 and Rb genetic status of the cell lines nih.gov. This compound was shown to induce dose-dependent hypophosphorylation of retinoblastoma protein at Ser795, leading to cell cycle arrest and apoptosis in tumor cells nih.govknime.comnih.gov. For instance, it significantly reduced colony formation of HCT116 colon carcinoma cells in a concentration-dependent manner by inducing G1 phase arrest. Colony-forming assays also indicated that the potency of this compound substantially decreased with treatment times of less than 24 hours, suggesting that sustained exposure is critical for its efficacy knime.comnih.gov.

The antiproliferative activities of this compound against selected human tumor cell lines are presented in Table 2.

Table 2: Antiproliferative Activity of this compound against Human Tumor Cell Lines

| Cell Line | Origin | p53 Status | Rb Status | IC₅₀ (µmol/L) |

| HCT116 | Colon | Wild-type | Wild-type | < 0.1 |

| HT29 | Colon | Mutant | Wild-type | < 0.1 |

| COLO205 | Colon | Mutant | Wild-type | < 0.1 |

| NCI-H522 | Lung | Wild-type | Wild-type | < 0.1 |

| (Average across 18 cell lines) | - | - | - | 0.120 |

Note: Data represents average IC₅₀ values from various studies. Specific IC₅₀ values for individual cell lines can vary slightly across different experiments. Data adapted from nih.govknime.com.

In in vivo studies, this compound demonstrated significant antitumor efficacy, resulting in tumor growth inhibition greater than 83.1% in 10 out of 11 human xenograft tumor models when administered at or near the maximum tolerated dose for 8 or 12 days knime.comnih.gov. It was observed to cause dose-dependent retinoblastoma Ser795 hypophosphorylation, cell cycle arrest, and decreased Ki-67 tumor staining, consistent with its in vitro findings knime.comnih.gov. Furthermore, in vivo efficacy was found to correlate with the duration of minimally effective plasma levels rather than maximal drug plasma levels, providing important pharmacokinetic insights knime.comnih.gov.

Overall Contribution to the Field of CDK Inhibitor Research

The extensive preclinical characterization of this compound provided comprehensive data on the potential of pan-CDK inhibition as an anticancer strategy nih.govknime.comnih.gov. Its demonstrated broad-spectrum antiproliferative activity in vitro and significant antitumor efficacy across various xenograft models in vivo underscored the therapeutic potential of targeting multiple CDKs nih.govknime.comnih.gov. Moreover, the pharmacokinetic findings, which highlighted the importance of sustained drug exposure rather than peak plasma levels for optimal efficacy, offered crucial guidance for the development of future CDK inhibitors and their dosing strategies knime.comnih.gov.

However, the research on this compound also brought to light significant challenges associated with broad-spectrum CDK inhibition. Its development was eventually halted due to the occurrence of preclinical toxicities, including retinal toxicity (loss of photoreceptors), peripheral nerve toxicity (axonal degeneration), and bone marrow-independent white blood cell toxicity, which raised concerns about potential acute and delayed immunosuppression. These findings were instrumental in emphasizing the critical need for improved selectivity in CDK inhibitors to avoid adverse effects on normal, non-cancerous cells and tissues where CDKs play vital physiological roles. The experience with this compound contributed to a shift in the field towards developing more selective CDK inhibitors, such as CDK4/6 inhibitors, which aim to minimize off-target effects while maintaining therapeutic efficacy.

Perspectives on Outstanding Research Questions and Future Prospects

The research on this compound has illuminated several outstanding questions and potential future prospects within the field of CDK inhibitor research. A primary area of continued investigation revolves around understanding and mitigating the off-target toxicities observed with pan-CDK inhibitors like this compound. For instance, studies have identified CDK11 as a likely candidate for mediating photoreceptor toxicity. Similarly, the immune cell toxicity associated with this compound was linked to the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation, suggesting an off-target mechanism beyond its intended CDK inhibition. Future research could focus on designing next-generation pan-CDK inhibitors that specifically avoid these detrimental off-target interactions or developing strategies to protect vulnerable tissues from such effects.

Another crucial area for future prospects involves refining the balance between broad-spectrum CDK inhibition and enhanced selectivity. The insights gained from this compound underscore the ongoing challenge of effectively targeting multiple CDKs in cancer while preserving the functions of CDKs essential for normal cellular processes. This could lead to the development of more precisely tailored multi-targeted inhibitors or the strategic combination of highly selective CDK inhibitors to achieve comprehensive antitumor effects with reduced systemic toxicities.

Furthermore, the observation that the in vivo efficacy of this compound correlated with the duration of minimally effective plasma levels highlights the importance of pharmacokinetic and pharmacodynamic optimization knime.comnih.gov. Future research could explore novel drug delivery systems or formulations that ensure sustained therapeutic concentrations, potentially improving efficacy and reducing the frequency of administration for CDK inhibitors.

Despite its discontinuation in clinical development, this compound remains a valuable tool in basic research. It continues to be utilized to further elucidate the molecular mechanisms of CDK activation in cell cycle regulation and tumor cell proliferation, contributing to a deeper understanding of cancer biology and the identification of new therapeutic targets within the CDK family.

Q & A

Q. What strategies ensure rigorous validation of this compound’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.